KG5

Übersicht

Beschreibung

KG 5 is a compound known for its dual inhibitory action on platelet-derived growth factor receptor beta and B-Raf. It also inhibits other kinases such as Fms-like tyrosine kinase 3, KIT, and c-Raf. KG 5 has shown significant anticancer and antiangiogenic activities, making it a compound of interest in cancer research .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von KG 5 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die wichtigsten Schritte beinhalten:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion spezifischer Ausgangsmaterialien unter kontrollierten Bedingungen, um die Kernstruktur von KG 5 zu bilden.

Funktionalisierung: Die Kernstruktur wird dann funktionalisiert, indem verschiedene funktionelle Gruppen durch Reaktionen wie Alkylierung, Acylierung und Halogenierung eingeführt werden.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation, Chromatographie und Destillation gereinigt, um KG 5 in reiner Form zu erhalten.

Industrielle Produktionsverfahren: Die industrielle Produktion von KG 5 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Batch- oder kontinuierliche Reaktoren: Diese werden verwendet, um die Reaktionen unter kontrollierten Temperatur- und Druckbedingungen durchzuführen.

Automatisierte Reinigungssysteme: Diese Systeme gewährleisten die effiziente Reinigung von KG 5, wobei eine hohe Reinheit und Ausbeute erhalten bleibt.

Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Qualität des Endprodukts sicherzustellen.

Analyse Chemischer Reaktionen

Reaktionstypen: KG 5 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: KG 5 kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: KG 5 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid.

Hauptprodukte, die gebildet werden:

Oxidation: Oxidierte Derivate von KG 5 mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduzierte Formen von KG 5 mit hydrierten funktionellen Gruppen.

Substitution: Substituierte Derivate von KG 5, bei denen verschiedene funktionelle Gruppen die ursprünglichen ersetzen.

Wissenschaftliche Forschungsanwendungen

KG 5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und zur Synthese anderer Verbindungen verwendet.

Biologie: Auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Medizin: Auf sein Potenzial als Antitumormittel untersucht, da es die Aktivität von Schlüsselkinasen hemmt, die an der Krebsentwicklung beteiligt sind.

Industrie: Bei der Entwicklung neuer Materialien und chemischer Produkte eingesetzt.

5. Wirkmechanismus

KG 5 übt seine Wirkungen aus, indem es die Aktivität des Rezeptors beta des Plättchen-Wachstumsfaktors und B-Raf hemmt. Diese Kinasen spielen eine entscheidende Rolle bei Zellproliferation, Differenzierung und Überleben. Durch die Hemmung dieser Kinasen stört KG 5 die Signalwege, die an Krebszellwachstum und Angiogenese beteiligt sind. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören:

Rezeptor beta des Plättchen-Wachstumsfaktors: Hemmung führt zu verringerter Zellproliferation und -migration.

B-Raf: Hemmung führt zu einer verringerten Aktivierung des Mitogen-aktivierten Proteinkinase-Signalwegs, was zu einer verringerten Zellüberlebensrate und -proliferation führt.

Wirkmechanismus

KG 5 exerts its effects by inhibiting the activity of platelet-derived growth factor receptor beta and B-Raf. These kinases play crucial roles in cell proliferation, differentiation, and survival. By inhibiting these kinases, KG 5 disrupts the signaling pathways involved in cancer cell growth and angiogenesis. The molecular targets and pathways involved include:

Platelet-derived growth factor receptor beta: Inhibition leads to reduced cell proliferation and migration.

B-Raf: Inhibition results in decreased activation of the mitogen-activated protein kinase pathway, leading to reduced cell survival and proliferation.

Vergleich Mit ähnlichen Verbindungen

KG 5 ist aufgrund seiner dualen inhibitorischen Wirkung auf den Rezeptor beta des Plättchen-Wachstumsfaktors und B-Raf einzigartig. Zu ähnlichen Verbindungen gehören:

Sorafenib: Hemmt mehrere Kinasen, darunter B-Raf, hat aber ein breiteres Wirkungsspektrum.

Sunitinib: Hemmt mehrere Rezeptor-Tyrosinkinasen, darunter Plättchen-Wachstumsfaktor-Rezeptoren, jedoch mit unterschiedlicher Selektivität.

Vemurafenib: Hemmt B-Raf spezifisch mit einem anderen Wirkmechanismus.

KG 5 zeichnet sich durch seine spezifische duale Hemmung aus, was es zu einer wertvollen Verbindung in der zielgerichteten Krebstherapie macht .

Biologische Aktivität

KG5 is a compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on tumor cells, and relevant case studies.

This compound is identified as an allosteric inhibitor of several kinases, including PDGFRβ (Platelet-Derived Growth Factor Receptor beta) and B-Raf. It also inhibits c-Raf, FLT3, and KIT, which are critical in various signaling pathways associated with cell growth and survival. The compound's ability to disrupt angiogenesis—formation of new blood vessels—has been demonstrated in both zebrafish embryos and mouse models .

Key Mechanisms:

- Angiogenesis Inhibition: this compound disrupts blood vessel formation, which is crucial for tumor growth and metastasis.

- Tumor Growth Suppression: In preclinical studies, this compound has shown efficacy in inhibiting the growth of renal and pancreatic tumors in murine models .

- Cell Cycle Arrest: this compound induces cell cycle arrest in the prometaphase stage, which can enhance the effectiveness of other therapeutic agents .

Case Studies and Research Findings

-

Tumor Sensitization to Radiation and Chemotherapy:

Researchers at UC San Diego School of Medicine explored the effects of this compound on tumor resistance to radiation and chemotherapy. They found that this compound targets a specific pathway that tumors use to protect their DNA from damage. By inhibiting this pathway, this compound enhances the DNA-damaging effects of radiation and certain chemotherapeutic agents, potentially improving treatment outcomes for aggressive cancers such as pancreatic, brain, and lung cancers .Tumor Type Treatment Combination Result Pancreatic This compound + Radiation Increased sensitivity to radiation Brain This compound + Chemotherapy Enhanced anti-tumor activity Lung This compound + Radiation + Chemotherapy Improved survival rates -

In Vitro Studies:

In vitro experiments have demonstrated that this compound effectively engages with mutant p53 proteins in cancer cells. A study highlighted that this compound selectively binds to the p53 Y220C mutant, enhancing its thermal stability and potentially restoring its tumor-suppressing functions . This specificity suggests that this compound could be developed as a targeted therapy for cancers harboring this mutation.

Research Implications

The findings surrounding this compound indicate its potential as a multi-faceted therapeutic agent in oncology. By targeting key pathways involved in tumor growth and resistance mechanisms, this compound may improve the efficacy of existing treatments while minimizing side effects. Ongoing studies aim to refine this compound's structure to enhance its therapeutic profile further.

Eigenschaften

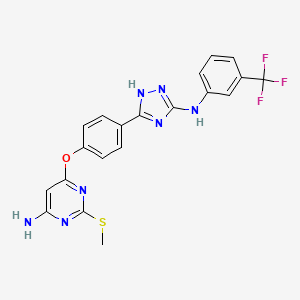

IUPAC Name |

2-methylsulfanyl-6-[4-[3-[3-(trifluoromethyl)anilino]-1H-1,2,4-triazol-5-yl]phenoxy]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N7OS/c1-32-19-26-15(24)10-16(27-19)31-14-7-5-11(6-8-14)17-28-18(30-29-17)25-13-4-2-3-12(9-13)20(21,22)23/h2-10H,1H3,(H2,24,26,27)(H2,25,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYHZFCJPORPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)C3=NC(=NN3)NC4=CC=CC(=C4)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501110752 | |

| Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877874-85-6 | |

| Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877874-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.